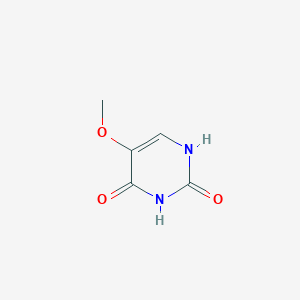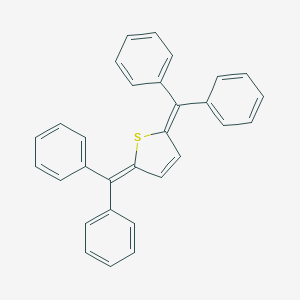
2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene
Vue d'ensemble
Description
“2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene” is a chemical compound with the molecular formula C30H24O2S . It is related to the class of compounds known as thiophenes, which are aromatic compounds containing a five-membered ring made up of one sulfur atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene” were not found, similar compounds are often synthesized through condensation reactions . For example, 2,5-bis((dimethylamino)methylene)cyclopentanone, a ketocyanine dye precursor, is synthesized through organocatalyzed condensation of cyclopentanone and N,N-Dimethylformamide .Applications De Recherche Scientifique
Electroconductive Complexes
2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene derivatives have been studied for their potential in creating stable radical cations and dications. These derivatives, particularly when complexed with materials like tetracyanoquinodimethan (TCNQ) and iodine, demonstrate high electroconductivities, indicating their potential in electronic and semiconductor applications (Takahashi & Nihira, 1989).
Polymerization Behavior
Research has explored the polymerization behavior of various 2,5-dihydrothiophene derivatives. For example, the polymerization kinetics of 2,5-bis(tetrahydrothiopheniomethyl)thiophene dichloride have been investigated, revealing insights into the reaction mechanisms and conditions that favor polymer formation. This research contributes to the understanding of polymer science and materials engineering (Cho et al., 1999).
Organic Semiconductor Material
2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene (ThBF) derivatives have been identified as potentially significant for use as organic semiconductor materials. Systematic studies of these compounds have focused on understanding the structure-property relationships, which are crucial for the development of advanced semiconductor technologies (He et al., 2022).
Opto-Electronic Applications
Novel heterocyclic compounds, such as 2,5-bis(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)thiophene, have been synthesized and characterized for their potential in opto-electronic applications. These materials display promising optical properties, including blue and green emissions, which are essential for various opto-electronic devices (Ramkumar & Kannan, 2015).
Organic Field-Effect Transistors
Research into phenylene-thiophene-based organic field-effect transistors has revealed the potential of 2,5-bis(diphenylmethylene)-2,5-dihydrothiophene derivatives in this field. These studies focus on the electronic properties and the feasibility of using these compounds in transistor applications, highlighting their significance in advanced electronics (Mushrush et al., 2003).
Propriétés
IUPAC Name |
2,5-dibenzhydrylidenethiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22S/c1-5-13-23(14-6-1)29(24-15-7-2-8-16-24)27-21-22-28(31-27)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPPGHCYZIASDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)S2)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566508 | |
| Record name | 2,5-Bis(diphenylmethylidene)-2,5-dihydrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene | |
CAS RN |
136970-50-8 | |
| Record name | 2,5-Bis(diphenylmethylidene)-2,5-dihydrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)
![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)
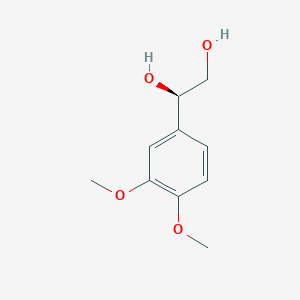
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)
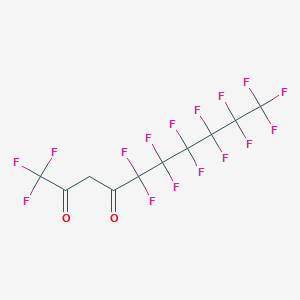

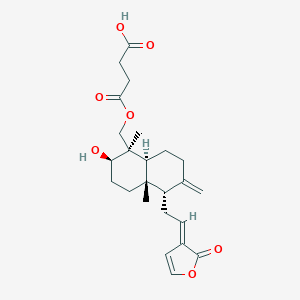
![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)


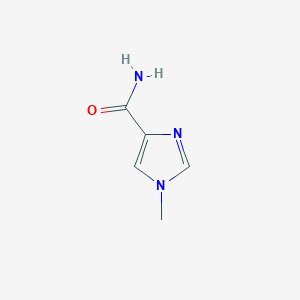

![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)
